molecular formula C10H10BrNO B1376096 1-Bromo-2-(2-isocyanatopropyl)benzene CAS No. 1394041-25-8

1-Bromo-2-(2-isocyanatopropyl)benzene

Cat. No.: B1376096
CAS No.: 1394041-25-8
M. Wt: 240.1 g/mol
InChI Key: UBSKKEZRIWMXBO-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-isocyanatopropyl)benzene, with the molecular formula C10H10BrNO, is a specialized aromatic compound that integrates both bromo and isocyanate functional groups on a benzene ring framework . This structure makes it a valuable bifunctional building block in organic synthesis and materials science research. Compounds containing isocyanate groups are highly reactive towards nucleophiles like alcohols and amines, and are pivotal in the synthesis of polymers and functionalized molecules . The presence of the bromine atom offers a distinct site for further structural elaboration through metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. Its primary research application lies in its potential use as a precursor or intermediate in the development of advanced materials. Specifically, it may be employed in the design of metal-loaded mesoporous organosilicas, which function as sophisticated catalytic nanoreactors . The organic functional groups in such frameworks are crucial for coordinating metal species, thereby creating highly efficient and selective heterogeneous catalysts for various chemical transformations . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with care, adhering to all relevant safety protocols, as isocyanates can be hazardous and may act as respiratory irritants .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-(2-isocyanatopropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-8(12-7-13)6-9-4-2-3-5-10(9)11/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSKKEZRIWMXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1Br)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401273739
Record name Benzene, 1-bromo-2-(2-isocyanatopropyl)-
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Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-25-8
Record name Benzene, 1-bromo-2-(2-isocyanatopropyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-2-(2-isocyanatopropyl)-
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Synthetic Methodologies for 1 Bromo 2 2 Isocyanatopropyl Benzene

Retrosynthetic Analysis of the Molecular Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. This process helps to identify potential synthetic pathways.

Disconnection Strategies Involving the Isocyanate Functional Group

The isocyanate group (-N=C=O) is a key functional group that can be formed from a primary amine. Therefore, a primary retrosynthetic disconnection involves the transformation of the isocyanate back to its corresponding primary amine precursor, 1-(2-bromophenyl)propan-2-amine. This functional group interconversion (FGI) is a standard and reliable transformation in organic synthesis. The conversion of a primary amine to an isocyanate can be achieved through various methods, most commonly involving phosgene or a phosgene equivalent like diphosgene or triphosgene.

Disconnection Strategies Involving the Carbon-Bromine Bond

The carbon-bromine (C-Br) bond on the aromatic ring suggests a disconnection that leads back to a non-brominated precursor. This disconnection points towards an electrophilic aromatic substitution, specifically a bromination reaction. Given the ortho relationship between the bromine and the alkyl chain, the directing effects of the substituents on the benzene (B151609) ring are a critical consideration in the forward synthesis. The propyl group is an ortho-, para-director. Therefore, direct bromination of a propylbenzene derivative could potentially yield the desired ortho-isomer, although a mixture with the para-isomer is likely.

Disconnection Strategies Involving the Alkyl Chain Linker

Disconnecting the C-C bond of the propyl chain offers several retrosynthetic possibilities. One common strategy is to disconnect the bond between the aromatic ring and the alkyl chain. This leads to a brominated benzene derivative and a three-carbon synthon. This approach often involves a Friedel-Crafts type reaction in the forward synthesis. For instance, a Friedel-Crafts acylation of bromobenzene with propanoyl chloride would yield 1-(2-bromophenyl)propan-1-one, which can then be further elaborated to the target amine.

Another strategy involves disconnecting a C-C bond within the propyl chain itself. For example, a disconnection alpha to the nitrogen could suggest a synthesis involving the reaction of a benzyl bromide derivative with a two-carbon nucleophile.

Precursor Synthesis Pathways for Key Intermediates

Based on the retrosynthetic analysis, the synthesis of 1-Bromo-2-(2-isocyanatopropyl)benzene hinges on the successful preparation of key intermediates.

Preparation of Ortho-Brominated Benzene Derivatives

The synthesis of ortho-brominated benzene derivatives is a crucial step. Direct bromination of an alkylbenzene tends to produce a mixture of ortho and para isomers, with the para isomer often being the major product due to steric hindrance. bldpharm.comresearchgate.net To achieve selective ortho-bromination, a blocking group strategy can be employed. bldpharm.com For example, a bulky group like tert-butyl can be introduced, which directs bromination to the desired position and can be subsequently removed. chemicalbook.com Another approach involves using a directing group that favors ortho substitution, which is later converted to the desired functionality.

Alternatively, starting with a pre-functionalized benzene ring can control the regioselectivity. For instance, starting with 2-aminotoluene, the amino group can direct subsequent reactions before being replaced.

Method Reagents and Conditions Advantages Disadvantages
Direct BrominationBr2, FeBr3Simple, one-step reaction.Often yields a mixture of ortho and para isomers.
Directed Ortho Metalationn-BuLi, TMEDA, then Br2High regioselectivity for the ortho position.Requires strongly activating directing groups and cryogenic conditions.
Blocking Group Strategye.g., t-BuCl, AlCl3; then Br2, FeBr3; then removal of t-BuCan provide high ortho selectivity.Adds extra steps to the synthesis. chemicalbook.com

Synthesis of Substituted Propyl Amine Precursors

The synthesis of the key intermediate, 1-(2-bromophenyl)propan-2-amine, can be approached in several ways. One common method is the reductive amination of the corresponding ketone, 1-(2-bromophenyl)propan-1-one. This ketone can be synthesized via a Friedel-Crafts acylation of bromobenzene with propanoyl chloride and a Lewis acid catalyst like AlCl3. The subsequent reductive amination can be carried out using ammonia and a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.

Another route involves the reduction of an oxime derived from the ketone. The ketone is first reacted with hydroxylamine to form the oxime, which is then reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

A third approach could involve the Gabriel synthesis, starting from 2-bromobenzyl bromide. Reaction with phthalimide followed by alkylation and subsequent hydrolysis would yield the desired amine.

Synthetic Pathway Key Reactions Typical Reagents Notes
From BromobenzeneFriedel-Crafts Acylation -> Reductive AminationPropanoyl chloride, AlCl3; then NH3, NaBH3CNA common and versatile method.
From 2-BromotolueneRadical Bromination -> Nucleophilic SubstitutionNBS, light; then e.g., NaN3 followed by reductionUseful if 2-bromotoluene is readily available.
From 2-BromobenzaldehydeGrignard Reaction -> Oxidation -> Reductive AminationEthylmagnesium bromide; then PCC; then NH3, NaBH3CNA multi-step but controllable route.

Formation of the Isocyanate Moiety

The introduction of the isocyanate functional group (-N=C=O) is a critical step in the synthesis of this compound. This can be achieved through several methods, broadly categorized into those that use the highly reactive and toxic gas phosgene, and those that avoid it.

Phosgene-Based Synthesis Routes (e.g., from corresponding amine)

The reaction of a primary amine with phosgene (COCl₂) is a well-established and widely used industrial method for the production of isocyanates. In the context of synthesizing this compound, this would involve the phosgenation of the corresponding primary amine, 2-(2-bromophenyl)propan-1-amine.

The process is typically carried out in a two-step "cold/hot" phosgenation procedure to maximize yield and minimize side reactions. Initially, the amine is reacted with phosgene at low temperatures (0–70 °C) in an inert solvent. This "cold phosgenation" step leads to the formation of an intermediate carbamoyl chloride. To prevent the formation of urea (B33335) byproducts, the amine is sometimes first converted to its hydrochloride salt before reacting with phosgene.

The subsequent "hot phosgenation" step involves heating the reaction mixture to higher temperatures (80–200 °C), often with the introduction of additional phosgene. This promotes the elimination of hydrogen chloride (HCl) from the carbamoyl chloride, yielding the desired isocyanate.

Table 1: General Conditions for Phosgene-Based Isocyanate Synthesis

Parameter Condition Purpose
Reactants Primary Amine, Phosgene (COCl₂)Formation of Isocyanate
Solvent Inert aromatic solvents (e.g., toluene, o-dichlorobenzene)Reaction Medium
Temperature Cold Phosgenation: 0-70 °C; Hot Phosgenation: 80-200 °CControl of reaction and minimization of byproducts
Byproducts Hydrogen Chloride (HCl), Urea derivativesNeed for removal and purification

Phosgene-Free Alternative Methodologies (e.g., Curtius, Hofmann, Lossen Rearrangements)

Due to the hazardous nature of phosgene, significant research has been dedicated to developing phosgene-free synthetic routes to isocyanates. The Curtius, Hofmann, and Lossen rearrangements are prominent examples of such methods, all of which proceed through a common isocyanate intermediate.

Curtius Rearrangement: This rearrangement involves the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. nih.gov For the synthesis of this compound, the precursor would be 2-(2-bromophenyl)propanoic acid. This acid is first converted to an acyl azide, typically via the corresponding acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). Gentle heating of the acyl azide then induces the rearrangement to the isocyanate. nih.govrsc.org A key advantage of the Curtius rearrangement is that it occurs with complete retention of the stereochemistry of the migrating group. nih.gov

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. rcsi.com To synthesize this compound using this method, the starting material would be 2-(2-bromophenyl)propanamide. Treatment of the amide with bromine and a strong base (like sodium hydroxide) forms an N-bromoamide intermediate. Subsequent deprotonation and rearrangement lead to the formation of the isocyanate. rcsi.comresearchgate.net The isocyanate can then be trapped or isolated.

Lossen Rearrangement: The Lossen rearrangement is the conversion of a hydroxamic acid or its derivatives into an isocyanate. The starting material for the synthesis of this compound would be 2-(2-bromophenyl)propanehydroxamic acid. This is typically activated (e.g., by acylation of the hydroxyl group) and then treated with a base to induce the rearrangement.

Table 2: Comparison of Phosgene-Free Rearrangement Reactions for Isocyanate Synthesis

Rearrangement Starting Material Key Reagents Key Intermediate Stereochemistry
Curtius Carboxylic Acid (via Acyl Azide)NaN₃, DPPA, etc.Acyl AzideRetention
Hofmann Primary AmideBr₂, NaOHN-bromoamideRetention
Lossen Hydroxamic AcidActivating agent, BaseO-Acyl hydroxamic acidRetention

Stereochemical Control and Asymmetric Synthesis Approaches

The "2-isocyanatopropyl" moiety in the target molecule contains a chiral center. Therefore, controlling the stereochemistry to obtain a single enantiomer is a crucial aspect of its synthesis.

Enantioselective Construction of the Chiral Isocyanatopropyl Unit

Achieving an enantiomerically pure final product requires the synthesis or resolution of a chiral precursor.

One common strategy is the resolution of a racemic mixture of a precursor like 2-(2-bromophenyl)propanoic acid. This can be achieved by forming diastereomeric salts with a chiral amine, followed by separation through crystallization and subsequent liberation of the enantiomerically pure acid.

Alternatively, asymmetric synthesis can be employed to directly obtain an enantiomerically enriched precursor. For instance, the asymmetric hydrogenation of a prochiral precursor like 2-(2-bromophenyl)propenoic acid, using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand), can yield enantiomerically enriched 2-(2-bromophenyl)propanoic acid.

Another approach involves the use of chiral auxiliaries . wikipedia.org A prochiral starting material, such as 2-bromophenylacetic acid, can be attached to a chiral auxiliary (e.g., an Evans oxazolidinone). Subsequent diastereoselective alkylation with a methylating agent would introduce the methyl group with a specific stereochemistry. Removal of the chiral auxiliary would then yield the enantiomerically enriched 2-(2-bromophenyl)propanoic acid.

Diastereoselective Control in Alkyl Chain Introduction

When a chiral center is already present in the molecule or a chiral auxiliary is used, the introduction of the alkyl chain can be controlled diastereoselectively. As mentioned above, the alkylation of an enolate derived from a substrate bearing a chiral auxiliary is a powerful method for establishing the stereocenter. The bulky chiral auxiliary directs the approach of the electrophile (e.g., methyl iodide) to one face of the enolate, leading to the preferential formation of one diastereomer. The predictability and high diastereoselectivities achievable with auxiliaries like Evans oxazolidinones make this a valuable strategy.

Chemical Reactivity and Transformation of 1 Bromo 2 2 Isocyanatopropyl Benzene

Reactivity of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is a highly electrophilic species characterized by the cumulated double bonds. acs.org The carbon atom of the isocyanate is susceptible to attack by a variety of nucleophiles, making it a versatile functional group in organic synthesis. wikipedia.orgdoxuchem.com

The most common reactions of isocyanates involve the nucleophilic addition of compounds containing an active hydrogen atom across the N=C double bond. researchgate.net This process is fundamental to the formation of urethanes, ureas, and other related derivatives. nih.gov The general order of reactivity for common nucleophiles is primary amines > primary alcohols > water. researchgate.net

Reaction with Alcohols (Urethane Formation): Isocyanates react readily with alcohols to form urethanes (also known as carbamates). wikipedia.orgpearson.com The reaction involves the attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom. kuleuven.be This reaction is the foundation of polyurethane chemistry. nih.gov

Reaction with Amines (Urea Formation): The reaction between an isocyanate and a primary or secondary amine is typically very rapid and exothermic, yielding a substituted urea (B33335). wikipedia.orgwikipedia.org This reaction is often diffusion-controlled and generally does not require a catalyst. ebrary.net

Reaction with Water: Isocyanates react with water in a two-step process. The initial addition of water forms an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. ebrary.netresearchgate.net The newly formed amine is highly reactive and can immediately attack another isocyanate molecule to form a stable, symmetrically disubstituted urea. wikipedia.orgebrary.net This reaction is famously used in the production of polyurethane foams, where the liberated CO₂ acts as the blowing agent. ebrary.net

Table 1: Products of Nucleophilic Addition to 1-Bromo-2-(2-isocyanatopropyl)benzene This table is interactive. Click on the headers to sort the data.

Nucleophile (R-XH) Product Class General Product Structure
Alcohol (R-OH) Urethane (B1682113)
Amine (R-NH₂) Urea

When this compound reacts with a molecule containing two nucleophilic groups (a bifunctional nucleophile), cyclization can occur. For example, reaction with an amino alcohol could lead to the formation of a heterocyclic ring containing a urea or urethane linkage, depending on which nucleophilic group reacts intramolecularly. Similarly, diamines or diols can be used to create larger ring structures or polymers. The specific outcome depends on the reagent, reaction conditions, and the relative positions of the functional groups.

Isocyanates can participate in various cycloaddition reactions, reacting either with themselves or with other unsaturated molecules.

Trimerization: In the presence of specific catalysts (such as tertiary amines, phosphines, or certain metal complexes), isocyanates can undergo cyclotrimerization to form highly stable, six-membered heterocyclic structures known as isocyanurates. wikipedia.orgoup.comrsc.org This reaction is highly efficient and is used industrially to produce polyisocyanurate (PIR) foams, which have excellent thermal stability. acs.orgresearchgate.net

Other Cycloadditions: The C=N bond in the isocyanate group can act as a dienophile or dipolarophile in reactions like Diels-Alder ([4+2] cycloadditions) and [3+2] cycloadditions with dipoles such as nitrones or azides. wikipedia.orgacs.org They can also participate in [2+2] cycloadditions with electron-rich alkenes. These reactions provide pathways to complex heterocyclic compounds. rsc.org

While diisocyanates are the primary building blocks for polyurethanes and polyureas, monoisocyanates like this compound can also be involved in polymerization. wikipedia.org If the bromine atom is first converted into another reactive group (e.g., a hydroxyl or amino group via a cross-coupling reaction), the resulting bifunctional monomer could undergo step-growth polymerization. Alternatively, under certain conditions with anionic initiators, the isocyanate group itself can undergo addition polymerization to form a polyamide (Nylon-1), though this is less common.

Nucleophilic Addition Reactions (e.g., with alcohols, amines, water)

Reactivity of the Aromatic Bromine Atom

The bromine atom attached to the benzene (B151609) ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions: Aryl bromides are excellent substrates for a wide array of palladium-catalyzed cross-coupling reactions. yonedalabs.com These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new C-C bond. acs.orgwikipedia.org It is one of the most widely used methods for synthesizing biaryl compounds and tolerates a broad range of functional groups. acs.orgresearchgate.net

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org It is a powerful method for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. acs.orgnih.govthieme-connect.com

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne to form a C-C bond, yielding an aryl alkyne. acs.org

Heck Coupling: This reaction forms a C-C bond between the aryl bromide and an alkene.

Table 2: Common Cross-Coupling Reactions for the Aryl Bromide Moiety

Reaction Name Coupling Partner Bond Formed
Suzuki-Miyaura R-B(OH)₂ C-C
Buchwald-Hartwig R₂-NH C-N
Sonogashira R-C≡CH C-C (sp)
Heck Alkene C-C (sp²)
Stille R-Sn(Alkyl)₃ C-C

Nucleophilic Aromatic Substitution (SNAr): Direct displacement of the bromine by a nucleophile is generally difficult for unactivated aryl halides. khanacademy.orgwikipedia.org The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org The 2-(2-isocyanatopropyl) group is not a strong electron-withdrawing group, so SNAr reactions with this compound would likely require very harsh conditions (high temperatures and pressures) and are not a preferred synthetic route. byjus.com

Formation of Organometallic Reagents: Aryl bromides can react with active metals like magnesium to form Grignard reagents (Ar-MgBr) or with lithium to form organolithium reagents (Ar-Li). wikipedia.orgsigmaaldrich.com However, this approach is problematic for this compound. The resulting organometallic species is a potent nucleophile and base, which would rapidly react with the highly electrophilic isocyanate group of another molecule in the reaction mixture. Therefore, any reaction involving the formation of a Grignard or organolithium reagent would require the isocyanate group to be protected first.

Table of Compounds

Compound Name
This compound
Urethane
Carbamate (B1207046)
Urea
Carbamic Acid
Isocyanurate
Polyisocyanurate (PIR)
Polyamide
Grignard reagent

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for creating C-C and C-N bonds. nih.gov The aryl bromide moiety of this compound is a suitable substrate for several of these transformations. However, the highly electrophilic and reactive isocyanate (-N=C=O) group presents a significant challenge, as it may not be stable under many standard reaction conditions, potentially reacting with bases, nucleophiles, or even solvents. Synthetic strategies would likely require protection of the isocyanate group or its generation from a stable precursor after the cross-coupling step.

Suzuki Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, a Suzuki reaction would couple the aromatic ring with various aryl, vinyl, or alkyl groups. nih.gov The reaction mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the product. libretexts.orgnobelprize.org A significant consideration is the choice of base, as common bases like sodium carbonate or potassium phosphate (B84403) could potentially hydrolyze the isocyanate group if water is present.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
ComponentExamplesGeneral Role
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Catalyzes the C-C bond formation.
LigandTriphenylphosphine (PPh₃), SPhos, XPhosStabilizes the palladium center and facilitates the catalytic cycle.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄, NaOEtActivates the organoboron reagent for transmetalation. harvard.edu
SolventToluene, Dioxane, THF, DMF/Water mixturesSolubilizes reactants and facilitates the reaction.

Heck Reaction

The Mizoroki-Heck reaction forms a new carbon-carbon bond by coupling an aryl halide with an alkene under the influence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of a vinyl substituent at the bromine-bearing position of the benzene ring. The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org The bases used, such as triethylamine, are typically non-nucleophilic, which might enhance the compatibility with the isocyanate group compared to other coupling reactions. wikipedia.org

Sonogashira Coupling

The Sonogashira reaction is a method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base, such as diethylamine (B46881) or triethylamine. organic-chemistry.orgresearchgate.net This transformation would yield an arylalkyne derivative of the parent molecule. The mild conditions and the use of an amine base could potentially be compatible with the isocyanate moiety, although the amine base itself could act as a nucleophile and react with the isocyanate, necessitating careful selection of conditions or a non-nucleophilic base. libretexts.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction is a powerful tool for synthesizing aryl amines. organic-chemistry.org However, applying this reaction directly to this compound is problematic. The amine reactant would readily and rapidly react with the isocyanate group to form a urea derivative, consuming the nucleophile intended for the cross-coupling. Therefore, any synthetic sequence involving a Buchwald-Hartwig amination would need to be performed on a precursor molecule where the isocyanate is either protected or represented by a group that can be converted to an isocyanate later in the synthesis.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides
ReactionCoupling PartnerBond FormedKey Reagents
SuzukiOrganoboron compound (e.g., R-B(OH)₂)C(sp²)-C(sp²), C(sp²)-C(sp³)Pd catalyst, Base
HeckAlkene (e.g., H₂C=CHR)C(sp²)-C(sp²)Pd catalyst, Base
SonogashiraTerminal Alkyne (e.g., H-C≡C-R)C(sp²)-C(sp)Pd catalyst, Cu(I) co-catalyst, Amine base
Buchwald-HartwigAmine (e.g., R-NH₂)C(sp²)-NPd catalyst, Ligand, Base

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as bromine, on an aromatic ring with a strong nucleophile. This reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For this mechanism to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.org

An alternative pathway, the elimination-addition (benzyne) mechanism, can occur with extremely strong bases like sodium amide (NaNH₂), but these conditions are also incompatible with the isocyanate group. youtube.com

Formation of Organometallic Reagents

The conversion of the aryl bromide into an organometallic reagent is a common strategy to reverse its polarity, turning the aryl carbon from an electrophilic site into a potent nucleophilic one.

Grignard Reagents

Grignard reagents are formed by the reaction of an organic halide with magnesium metal in an ether solvent. mnstate.eduwikipedia.org Attempting to form a Grignard reagent from this compound would fail. Grignard reagents are powerful nucleophiles and strong bases. mnstate.edu The moment a molecule of the Grignard reagent formed, it would immediately attack the highly electrophilic carbon atom of the isocyanate group of another molecule, leading to polymerization and decomposition rather than the desired organometallic compound.

Organolithium Compounds

Similarly, organolithium reagents can be prepared from aryl bromides either by reaction with lithium metal or through a metal-halogen exchange with an alkyllithium compound like n-butyllithium. libretexts.orgwikipedia.org Like Grignard reagents, organolithium reagents are extremely strong nucleophiles and bases. wikipedia.org Consequently, this class of reagents is fundamentally incompatible with the isocyanate functional group, precluding the successful formation of the corresponding organolithium species from this compound.

Reactivity of the Alkyl Side Chain

The 2-isocyanatopropyl side chain also possesses sites of reactivity, distinct from the aromatic ring.

Radical Functionalization of the Propyl Chain

Radical reactions can offer a pathway to functionalize the propyl side chain. The most likely position for radical abstraction is the benzylic carbon—the carbon atom attached directly to the benzene ring and the rest of the propyl chain. A radical at this position is stabilized by resonance with the aromatic ring, making it the most favorable site for reactions like radical bromination (e.g., using N-bromosuccinimide with a radical initiator). However, the conditions for radical reactions must be carefully chosen to avoid unwanted side reactions with the isocyanate group.

Electrophilic Substitution on the Alkyl Chain

Electrophilic substitution is characteristic of aromatic systems, not saturated alkyl chains. msu.edu Reactions on the alkyl chain would more likely proceed through pathways involving carbocation intermediates. The most stable carbocation would form at the benzylic position due to resonance stabilization by the adjacent benzene ring. Such an intermediate could be generated, for instance, through hydride abstraction by a strong Lewis acid. Once formed, this electrophilic center could react with various nucleophiles. As with other reaction types, the feasibility of such a transformation would depend on the stability of the isocyanate group under the strongly acidic or oxidative conditions often required to generate carbocations.

Derivatization and Analogues of 1 Bromo 2 2 Isocyanatopropyl Benzene

Synthesis of Substituted Aromatic Analogues

Without specific literature, the synthesis of substituted aromatic analogues of 1-Bromo-2-(2-isocyanatopropyl)benzene can only be hypothesized based on general organic chemistry principles.

Creation of Extended Conjugated Systems

There is no available research on the use of this compound as a building block for extended conjugated systems.

Development of Heterocyclic Systems Incorporating the Isocyanate Functionality

The reactivity of the isocyanate group is well-documented, but its specific application in forming heterocyclic systems from this compound has not been reported.

Generation of Polymeric and Supramolecular Architectures

No studies have been found that describe the polymerization or the formation of supramolecular structures using this compound as a monomer or component.

Stereoisomeric Derivatives and Their Distinct Reactivity Profiles

While a PubChem entry exists for one stereoisomer, 1-bromo-2-[(2S)-2-isocyanatopropyl]benzene, there is no associated literature detailing its synthesis or distinct reactivity profile compared to other potential stereoisomers.

Due to the absence of specific data for "this compound," a data table of mentioned compounds cannot be generated.

Applications in Organic Synthesis and Chemical Research

Role as a Versatile Building Block in Complex Molecule Synthesis

The presence of two distinct reactive sites in 1-Bromo-2-(2-isocyanatopropyl)benzene makes it a valuable precursor for the synthesis of complex molecular architectures. The bromo group can participate in a variety of well-established coupling reactions, while the isocyanate group offers a gateway to numerous derivatives through reactions with nucleophiles.

The ortho-disubstituted pattern of the benzene (B151609) ring, with a bromine atom and an isopropyl group, can be exploited to create sterically congested and stereochemically defined molecules. The bromine atom can be readily converted into an organometallic species, such as a Grignard reagent or an organolithium compound, by treatment with magnesium or an alkyllithium reagent, respectively. These intermediates can then react with a wide array of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the bromo substituent is an excellent handle for transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Stille, Heck, and Sonogashira couplings allow for the introduction of various aryl, vinyl, or alkynyl groups at the 2-position of the benzene ring. These reactions are fundamental in the construction of complex organic frameworks found in pharmaceuticals, agrochemicals, and materials science.

The isocyanate group, on the other hand, is highly susceptible to nucleophilic attack. It readily reacts with alcohols, amines, and thiols to form carbamates, ureas, and thiocarbamates, respectively. This reactivity allows for the facile introduction of a wide range of functional groups and the construction of larger molecules through the formation of these stable linkages. The steric hindrance provided by the adjacent isopropyl group can influence the regioselectivity and stereoselectivity of these reactions.

Reaction Type Reagent Functional Group Transformation Potential Product Class
Grignard ReactionMg, then Electrophile (E+)-Br to -MgBr, then -ESubstituted benzenes
Suzuki CouplingArylboronic acid, Pd catalyst-Br to -ArylBiaryls
Heck ReactionAlkene, Pd catalyst-Br to -VinylStilbenes and related compounds
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst-Br to -AlkynylAryl alkynes
Carbamate (B1207046) FormationAlcohol (R-OH)-NCO to -NHCOORCarbamates
Urea (B33335) FormationAmine (R-NH2)-NCO to -NHCONHRUreas

Precursor for the Generation of Reactive Intermediates (e.g., Benzyne Intermediates from related compounds)

Aryl halides, including bromobenzenes, are well-known precursors for the generation of highly reactive benzyne intermediates. libretexts.orgmasterorganicchemistry.comlibretexts.org Although direct studies on this compound are not prevalent, its structural similarity to other bromobenzenes suggests its potential to form a substituted benzyne. This elimination-addition mechanism typically occurs under strong basic conditions, such as with sodium amide (NaNH₂) or potassium amide (KNH₂). libretexts.orgmasterorganicchemistry.com

The treatment of this compound with a strong base could lead to the elimination of HBr, forming 3-(2-isocyanatopropyl)benzyne. This highly strained and reactive intermediate can then be trapped by various nucleophiles present in the reaction mixture. The addition of the nucleophile can occur at either of the two carbons of the formal triple bond, potentially leading to a mixture of regioisomeric products. The substitution pattern of the resulting product would be different from that of a direct nucleophilic aromatic substitution.

The generation of such a substituted benzyne opens up possibilities for the synthesis of uniquely functionalized aromatic compounds that would be difficult to access through conventional methods. For instance, trapping the benzyne with dienes in a [4+2] cycloaddition reaction (Diels-Alder reaction) would lead to the formation of complex bicyclic aromatic systems. libretexts.org

Reactive Intermediate Generation Method Potential Trapping Reagent Resulting Product Type
3-(2-isocyanatopropyl)benzyneElimination of HBr with a strong base (e.g., NaNH₂)Nucleophiles (e.g., NH₃, H₂O)Substituted anilines, phenols
3-(2-isocyanatopropyl)benzyneElimination of HBr with a strong baseDienes (e.g., furan)Diels-Alder adducts

Utilization in the Synthesis of Novel Polymeric Materials for Academic Exploration

The bifunctional nature of this compound makes it an interesting monomer for the synthesis of novel polymers. The isocyanate group is a key functionality for the production of polyurethanes through reaction with diols or polyols. The presence of the bromo substituent on the aromatic ring of the monomer would result in a bromine-functionalized polyurethane.

These bromine atoms along the polymer backbone could serve as sites for post-polymerization modification. For example, the bromo groups could be subjected to further chemical transformations, such as cross-coupling reactions or nucleophilic substitutions, to introduce additional functionalities or to create cross-linked materials with tailored properties. This approach allows for the synthesis of polymers with complex architectures and specific functions that would be difficult to achieve through direct polymerization of more complex monomers.

Furthermore, the isocyanate group can undergo polymerization itself under certain conditions, or it can be copolymerized with other vinyl monomers. For instance, emulsion copolymerization of isocyanate-containing monomers with dienes has been reported to produce polymers with pendant isocyanate groups. google.com This suggests that this compound could potentially be used in the synthesis of specialty elastomers or coatings where the isocyanate and bromo functionalities can be exploited for cross-linking and further modification.

Application in Methodological Development for New Chemical Transformations

The unique combination of a reactive halogen and an isocyanate group on a sterically defined scaffold makes this compound a valuable substrate for the development of new synthetic methodologies. The presence of two different reactive centers allows for the exploration of selective and orthogonal transformations.

For instance, new catalytic systems could be developed to selectively activate the C-Br bond in the presence of the isocyanate group, or vice versa. This would enable the stepwise functionalization of the molecule, providing a high degree of control over the synthesis of complex derivatives.

The steric hindrance around the isocyanate group due to the ortho-bromo and isopropyl substituents could be exploited to study the influence of steric effects on the reactivity and selectivity of isocyanate reactions. This could lead to the development of new methods for the diastereoselective synthesis of carbamates and ureas.

Moreover, the molecule could be used as a test substrate in the development of novel tandem or cascade reactions where both the bromo and isocyanate groups participate in a single, multi-step transformation. Such reactions are highly desirable in modern organic synthesis as they can significantly increase synthetic efficiency by reducing the number of steps, purifications, and waste generation. The development of new reactions using functionalized bromobenzenes is an active area of research. researchgate.neturi.eduresearchgate.net

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both proton (¹H) and carbon (¹³C) NMR spectra, the precise connectivity of atoms can be determined.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 1-Bromo-2-(2-isocyanatopropyl)benzene is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the 2-isocyanatopropyl side chain. The integration of these signals would confirm the number of protons in each environment.

The four protons on the disubstituted benzene (B151609) ring would likely appear in the aromatic region, typically between δ 7.0 and 7.6 ppm. Due to the ortho-disubstitution pattern, these protons would form a complex splitting pattern. The proton adjacent to the bromine atom and the proton adjacent to the isocyanatopropyl group would be the most deshielded.

The protons of the 2-isocyanatopropyl group would show characteristic signals in the aliphatic region of the spectrum. The methine proton (CH) attached to the isocyanate group would likely be a multiplet due to coupling with the adjacent methylene (B1212753) and methyl protons. The methylene protons (CH₂) would also appear as a multiplet, coupled to the methine proton. The terminal methyl protons (CH₃) would likely be a doublet, coupled to the single methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
Aromatic Protons7.0 - 7.6Multiplet
Methine Proton (CH-NCO)3.5 - 4.5Multiplet
Methylene Protons (CH₂)2.8 - 3.2Multiplet
Methyl Protons (CH₃)1.2 - 1.6Doublet
Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the aromatic carbons, the carbons of the alkyl chain, and the highly characteristic carbon of the isocyanate group.

The six aromatic carbons would resonate in the typical downfield region for aromatic compounds, generally between δ 110 and 140 ppm. The carbon atom bonded to the bromine (C-Br) would be influenced by the halogen's electronegativity and would likely appear in a predictable range. The carbon atom attached to the isocyanatopropyl substituent would also have a distinct chemical shift.

The carbons of the 2-isocyanatopropyl group would appear in the aliphatic region. The methine carbon (CH-NCO) would be downfield compared to the methylene and methyl carbons due to the deshielding effect of the adjacent nitrogen atom. The carbon of the isocyanate group (-N=C=O) is highly deshielded and would appear significantly downfield, typically in the range of δ 120-130 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
Isocyanate Carbon (-N=C=O)120 - 130
Aromatic Carbons110 - 140
Methine Carbon (CH-NCO)50 - 60
Methylene Carbon (CH₂)35 - 45
Methyl Carbon (CH₃)15 - 25
Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between the adjacent aromatic protons, as well as between the methine, methylene, and methyl protons of the side chain. This would help to trace the connectivity within the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal. For example, the proton signal for the methyl group would show a cross-peak with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different parts of the molecule. For instance, correlations would be expected between the methylene protons of the side chain and the aromatic carbon to which the propyl group is attached. Correlations might also be observed between the methine proton and the isocyanate carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies of the Isocyanate Group

The isocyanate (-N=C=O) group has a very strong and characteristic absorption in the IR spectrum. This is due to the asymmetric stretching vibration of the N=C=O unit and typically appears in the range of 2240-2280 cm⁻¹. nih.gov This intense and sharp band is often a clear indicator of the presence of an isocyanate functional group in a molecule. In the Raman spectrum, the symmetric stretch of the isocyanate group may also be observed, though it is typically weaker than the asymmetric stretch in the IR.

Analysis of Aromatic Ring and Alkyl Chain Stretches

The IR and Raman spectra would also display characteristic bands for the aromatic ring and the alkyl portion of the molecule.

Aromatic Ring Vibrations: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). researchgate.netnist.gov C=C stretching vibrations within the aromatic ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region. researchgate.netnih.gov Out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern on the benzene ring, are expected in the 675-900 cm⁻¹ region. researchgate.netnist.gov

Alkyl Chain Vibrations: The C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the propyl chain would be found just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. C-H bending vibrations for the alkyl groups would be expected in the 1375-1470 cm⁻¹ region.

Table 3: Expected Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Isocyanate (-N=C=O)Asymmetric Stretch2240 - 2280 (Strong, Sharp in IR) nih.gov
Aromatic RingC-H Stretch3000 - 3100 researchgate.netnist.gov
C=C Stretch1450 - 1600 researchgate.netnih.gov
C-H Out-of-plane Bend675 - 900 researchgate.netnist.gov
Alkyl ChainC-H Stretch2850 - 2960
C-H Bend1375 - 1470
Carbon-BromineC-Br Stretch515 - 690
Note: These are general ranges and the exact peak positions can be influenced by the overall molecular structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing how it fragments. For this compound, mass spectrometry provides definitive evidence of its elemental composition and offers insights into its chemical architecture.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous determination of its elemental formula. The exact mass of this compound has been calculated as 238.99458 Da. nih.gov This precise measurement distinguishes it from other compounds that might have the same nominal mass but a different elemental composition. HRMS data is critical for confirming the identity of a newly synthesized compound or for identifying it in a complex mixture.

Table 1: HRMS Data for this compound

Parameter Value Source
Molecular Formula C₁₀H₁₀BrNO nih.gov
Exact Mass 238.99458 Da nih.gov

This interactive table summarizes the key high-resolution mass spectrometry data for the compound.

Interpretation of Fragmentation Patterns

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule's structure. chemguide.co.uklibretexts.org

For this compound, the fragmentation pattern is influenced by its key structural features: the brominated benzene ring, the propyl chain, and the isocyanate group.

Molecular Ion Peak: A key feature in the mass spectrum of a bromo-compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z). docbrown.info This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have almost equal abundance. docbrown.info Therefore, one would expect to see prominent peaks at m/z 239 and 241, corresponding to [C₁₀H₁₀⁷⁹BrNO]⁺ and [C₁₀H₁₀⁸¹BrNO]⁺.

Key Fragmentation Pathways: The energetically unstable molecular ion undergoes fragmentation to form more stable ions. chemguide.co.uk Likely fragmentation pathways include:

Loss of Isocyanate Group: Cleavage of the bond between the propyl chain and the isocyanate group, resulting in the loss of a neutral NCO radical and the formation of a [C₉H₁₀Br]⁺ fragment.

Benzylic Cleavage: The bond between the first and second carbon of the propyl chain is weak and prone to cleavage. This would lead to the formation of a stable bromobenzyl cation [C₇H₆Br]⁺.

Loss of Bromine: The molecule can lose a bromine radical, leading to the formation of a [C₁₀H₁₀NO]⁺ ion.

Propyl Chain Fragmentation: Further fragmentation of the propyl side chain can occur, leading to smaller charged fragments. libretexts.org

Table 2: Predicted Key Fragments for this compound in EI-MS

Fragment Ion Proposed Formula Key Structural Feature Expected m/z (for ⁷⁹Br)
Molecular Ion [C₁₀H₁₀BrNO]⁺ Entire Molecule 239
M+2 Peak [C₁₀H₁₀⁸¹BrNO]⁺ Isotopic Peak 241
Loss of NCO [C₉H₁₀Br]⁺ Brominated Propylbenzene 197
Benzylic Cleavage [C₇H₆Br]⁺ Bromobenzyl Cation 169

This interactive table outlines the expected major fragments and their corresponding mass-to-charge ratios, providing a guide for interpreting an experimental mass spectrum.

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While no crystal structure for this compound itself has been reported, the analysis of a suitable crystalline derivative would provide definitive information on its solid-state conformation.

Should a crystalline derivative be prepared, single-crystal X-ray diffraction analysis would yield a wealth of structural data. growingscience.com Studies on related brominated aromatic compounds, such as 1-bromo-2-(phenylselenyl)benzene, demonstrate the level of detail that can be obtained. researchgate.netnih.gov This includes precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's geometry. For instance, analysis would confirm the planarity of the benzene ring and determine the conformation of the isocyanatopropyl side chain relative to the ring. nih.gov Furthermore, this technique elucidates intermolecular interactions, such as π-stacking or halogen bonding, which govern how the molecules pack in the crystal lattice. nih.govsemanticscholar.org

| Intermolecular Interactions | Non-covalent forces between molecules (e.g., van der Waals, π–π stacking). | Explains the solid-state packing and physical properties of the crystal. nih.gov |

This interactive table summarizes the key structural parameters that can be determined through X-ray crystallography of a suitable crystalline derivative.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental to the purification and purity analysis of chemical compounds. For this compound, both gas and liquid chromatography techniques are highly applicable.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for assessing the purity of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. rsc.org The separated components then enter a mass spectrometer, which serves as a detector, providing mass information for identification. shimadzu.comthermofisher.com

A typical analysis would involve injecting a solution of the compound onto a nonpolar or medium-polarity capillary column (e.g., OV5 or Rtx-1). rsc.orgshimadzu.com The compound would travel through the column at a specific rate, resulting in a characteristic retention time. A pure sample would ideally show a single major peak in the resulting chromatogram. bepls.com The mass spectrum of this peak can be compared against known data to confirm the compound's identity, while the presence of other peaks would indicate impurities. researchgate.net

Table 4: Typical GC-MS Parameters for Analysis

Parameter Typical Value/Condition Purpose
Column Type Capillary column (e.g., 30 m x 0.25 mm, OV5 or similar) Separates components of the sample. rsc.org
Carrier Gas Helium Transports the sample through the column.
Injector Temperature ~250-280 °C Ensures rapid vaporization of the sample.
Oven Program Temperature gradient (e.g., 100 °C to 250 °C at 10 °C/min) Allows for the separation of compounds with different boiling points.

| Detector | Mass Spectrometer (EI mode, 70 eV) | Identifies and quantifies the separated components. |

This interactive table presents a set of typical parameters for analyzing this compound using GC-MS.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purity assessment of compounds, particularly those that are non-volatile or thermally unstable. For an aromatic compound like this compound, reversed-phase HPLC would be the method of choice.

In a reversed-phase setup, the compound is dissolved in a suitable solvent and pumped through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound from the column. The separation is based on the compound's hydrophobicity. Purity is determined by monitoring the column eluent with a detector, most commonly an ultraviolet (UV) detector, as the benzene ring will strongly absorb UV light. A highly pure sample will be represented by a single, sharp peak in the chromatogram at a specific retention time.

Table 5: Hypothetical HPLC Method for Purity Assessment

Parameter Proposed Condition Purpose
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) Nonpolar stationary phase for separation based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water Polar mobile phase to elute the compound. A gradient allows for efficient separation of impurities with different polarities.
Flow Rate 1.0 mL/min Controls the speed of the separation and retention time.
Detector UV-Vis Detector (e.g., at 254 nm) The aromatic ring provides strong UV absorbance for sensitive detection.

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) | Ensures reproducible retention times. |

This interactive table outlines a potential HPLC method for the purity analysis of this compound.

Theoretical and Computational Studies of 1 Bromo 2 2 Isocyanatopropyl Benzene

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide detailed insights into the electronic structure, which in turn governs the molecule's reactivity, stability, and spectroscopic characteristics. For a molecule like 1-Bromo-2-(2-isocyanatopropyl)benzene, methods such as Density Functional Theory (DFT) are commonly employed to balance computational cost with accuracy.

Molecular Orbital Analysis and Electronic Density Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each orbital having a specific energy level. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. joaquinbarroso.com

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, which is electron-rich due to its π-system. The bromine atom, with its lone pairs, also contributes to the HOMO. Conversely, the LUMO is anticipated to be centered on the highly electrophilic isocyanate group (-N=C=O), particularly on the central carbon atom, and the antibonding orbitals of the benzene ring. nih.govnih.gov The distribution of electron density would show a high concentration around the electronegative oxygen, nitrogen, and bromine atoms, and within the π-system of the aromatic ring.

Table 1: Illustrative Calculated Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Primary Location
LUMO+1 -0.52 Benzene Ring (π*)
LUMO -1.35 Isocyanate Group (π*)
HOMO -6.85 Benzene Ring, Br (π, n)

Note: These values are hypothetical and serve for illustrative purposes, based on typical values for similar aromatic compounds. scispace.comresearchgate.net

Prediction of Reactivity Sites and Electrophilic/Nucleophilic Character

The electronic density distribution allows for the prediction of sites susceptible to electrophilic or nucleophilic attack. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, regions of negative potential (typically colored red or yellow) would be found near the oxygen and nitrogen atoms of the isocyanate group and the bromine atom, indicating nucleophilic character and sites prone to electrophilic attack. Regions of positive potential (blue) would be concentrated around the central carbon of the isocyanate group, highlighting its strong electrophilic character. nih.gov

Mulliken population analysis provides a method for assigning partial charges to each atom in the molecule. These charges offer a quantitative measure of the local electronic character. The carbon atom of the isocyanate group is expected to carry a significant positive charge, making it the primary site for nucleophilic attack. The oxygen and nitrogen atoms will have negative charges, while the carbon atoms of the benzene ring will have varying, smaller negative charges, with the carbon attached to the bromine (ipso-carbon) potentially showing a slight positive charge. mdpi.comwalisongo.ac.id

Table 2: Illustrative Calculated Mulliken Atomic Charges for this compound

Atom Charge (a.u.) Predicted Character
C (isocyanate) +0.55 Strongly Electrophilic
O (isocyanate) -0.40 Strongly Nucleophilic
N (isocyanate) -0.35 Nucleophilic
Br -0.05 Weakly Nucleophilic
C-1 (ipso-Br) +0.08 Weakly Electrophilic

Note: These values are hypothetical, derived from general principles and data for related compounds like bromobenzene and phenyl isocyanate, to illustrate expected trends. mdpi.comwalisongo.ac.id

Conformational Analysis and Potential Energy Surface Exploration

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, significant conformational flexibility exists due to rotation around the C(aryl)-C(propyl) and C(propyl)-C(propyl) single bonds.

Exploring the Potential Energy Surface (PES) helps identify the most stable conformers (energy minima) and the energy barriers between them (saddle points or transition states). wikipedia.org This is typically done by systematically changing specific dihedral angles and calculating the molecule's energy at each point. The results would likely show that steric hindrance between the bulky bromine atom, the isocyanate group, and the benzene ring plays a crucial role in determining the preferred conformations. The most stable conformer would be one that minimizes these steric clashes.

Table 3: Illustrative Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (C-C-C-N) Relative Energy (kJ/mol) Stability
Anti ~180° 0.00 Most Stable
Gauche (+) ~+60° +5.8 Less Stable
Gauche (-) ~-60° +6.1 Less Stable

Note: The data is illustrative, based on typical energy differences for substituted propanes and benzenes, and serves to demonstrate the concept of conformational analysis. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its movements, conformational changes, and interactions with its environment (e.g., a solvent). youtube.comresearchgate.net An MD simulation calculates the forces on each atom and uses Newton's laws of motion to predict their subsequent positions and velocities over short time intervals.

For this compound, an MD simulation in a solvent like water or an organic solvent would reveal how the molecule's conformation fluctuates over time. It would also show the formation and breaking of non-covalent interactions, such as hydrogen bonds (if in a protic solvent) or van der Waals interactions, between the solute and solvent molecules. This provides a more realistic picture of the molecule's behavior in a condensed phase compared to static quantum chemical calculations performed in a vacuum.

Table 4: Typical Parameters for a Molecular Dynamics Simulation

Parameter Value/Description Purpose
System 1 molecule of solute + ~2000 solvent molecules To simulate a dilute solution environment.
Force Field OPLS-AA / AMBER To define the potential energy function for all atoms.
Ensemble NVT (Canonical) Constant Number of particles, Volume, and Temperature.
Temperature 298.15 K (25 °C) To simulate room temperature conditions.
Simulation Time 100 ns To observe a sufficient range of molecular motions.

Note: This table represents a typical setup for an MD simulation and is not based on a specific study of the target molecule.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface that connects reactants to products, researchers can identify intermediates and, crucially, the transition state (TS)—the highest energy point along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

A key reaction of this compound is the nucleophilic addition to the isocyanate group. For example, the reaction with an alcohol (ROH) to form a urethane (B1682113) is a well-studied process. mdpi.com Computational modeling of this reaction would involve locating the transition state for the attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. The calculations would likely show a four- or six-membered cyclic transition state, possibly involving a catalyst or a second alcohol molecule to facilitate proton transfer. mdpi.commdpi.com

Table 5: Illustrative Calculated Energies for the Reaction with Methanol

Species Relative Energy (kJ/mol)
Reactants (Molecule + CH3OH) 0.0
Reactant Complex -15.5
Transition State (TS) +62.6

Note: These energy values are hypothetical, based on published computational studies of the reaction between phenyl isocyanate and alcohols, and serve to illustrate the energetic profile of the reaction. mdpi.com

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic properties of a molecule from first principles, meaning without prior experimental data. rsc.org This is highly valuable for identifying and characterizing new compounds.

Infrared (IR) and Raman Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies and intensities of a molecule. For this compound, a strong characteristic IR absorption band would be predicted for the asymmetric stretching of the -N=C=O group, typically around 2250-2280 cm⁻¹. Other predictable frequencies include C-H stretching of the aromatic ring and alkyl chain, C=C ring stretching, and the C-Br stretching mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei by calculating the magnetic shielding around each atom. The predicted spectrum would show distinct signals for the aromatic protons, with splitting patterns influenced by their ortho, meta, and para relationships. Similarly, unique ¹³C signals would be predicted for the isocyanate carbon, the aromatic carbons (with the C-Br and C-C carbons being distinct), and the carbons of the propyl side chain.

Table 6: Illustrative Predicted vs. Typical Experimental Vibrational Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹) Typical Experimental Range (cm⁻¹)
N=C=O Asymmetric Stretch 2270 2250 - 2280
C=C Aromatic Stretch 1580 1570 - 1600
C-H Aromatic Stretch 3050 3010 - 3100
C-H Aliphatic Stretch 2970 2850 - 3000

Note: Predicted frequencies are often systematically higher than experimental ones and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement.

Future Research Directions

Exploration of Unexplored Synthetic Pathways for Enhanced Efficiency and Selectivity

While standard synthetic routes to substituted aromatics can likely produce 1-Bromo-2-(2-isocyanatopropyl)benzene, future research should focus on developing novel, more efficient, and selective synthetic methodologies. A key challenge in the synthesis of ortho-substituted benzenes is achieving high regioselectivity.

One promising avenue involves the use of directing groups to control the position of substitution. For instance, a process utilizing a bulky temporary blocking group, such as a tertiary butyl group, could be explored. This group could be introduced onto the aromatic ring to shield the para position, thereby directing bromination to the ortho position relative to the isopropyl group. Subsequent removal of the blocking group via a transalkylation reaction would yield the desired ortho-bromo isomer with high purity.

Furthermore, the development of catalytic methods for the direct C-H functionalization of isopropylbenzene would represent a significant advancement. Research into transition-metal-catalyzed C-H activation could provide a more atom-economical route to introduce the bromo substituent at the desired ortho position, minimizing the formation of isomeric byproducts.

The synthesis of the isocyanatopropyl side chain also warrants investigation. Traditional methods often involve the use of hazardous reagents like phosgene. rsc.orgdoxuchem.com Future research should aim to develop safer, phosgene-free routes. One potential pathway could involve the Curtius rearrangement of a corresponding acyl azide, which can be prepared from a carboxylic acid derivative. wikipedia.org Optimizing the conditions for this rearrangement to maximize yield and minimize side reactions will be a critical research objective.

Potential Synthetic Strategy Key Research Focus Anticipated Advantages
Blocking Group-Assisted Bromination Optimization of blocking group introduction and removal; maximizing regioselectivity.High yield of the desired ortho-isomer.
Catalytic C-H Bromination Development of suitable transition-metal catalysts and reaction conditions.Improved atom economy and reduced waste.
Phosgene-Free Isocyanate Synthesis Investigation of Curtius, Hofmann, or Lossen rearrangements for the specific substrate.Enhanced safety profile and environmental friendliness. wikipedia.org

Design and Synthesis of Advanced Derivatives with Precisely Tuned Reactivity

The dual functionality of this compound provides a rich platform for the design and synthesis of a wide array of advanced derivatives. The high reactivity of the isocyanate group towards nucleophiles is a key feature to be exploited. doxuchem.comscielo.br

Future work should focus on reacting the isocyanate moiety with a diverse range of nucleophiles, such as alcohols, amines, and thiols, to generate a library of novel urethane (B1682113), urea (B33335), and thiocarbamate derivatives. The electronic and steric properties of the nucleophile can be systematically varied to precisely tune the chemical and physical properties of the resulting products. For example, reaction with chiral alcohols or amines could lead to the synthesis of novel chiral molecules with potential applications in asymmetric catalysis or as chiral resolving agents.

The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions. Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings could be employed to introduce a wide variety of substituents, including alkyl, aryl, alkynyl, and amino groups, at the ortho position. The interplay between the newly introduced substituent and the adjacent isocyanatopropyl group could lead to derivatives with unique conformational properties and reactivity.

A particularly interesting research direction would be the synthesis of bifunctional molecules where both the isocyanate and the bromo groups are strategically functionalized. For instance, the isocyanate could be reacted with a functional alcohol containing a terminal alkyne, while the bromo group is subjected to a Sonogashira coupling with another terminal alkyne. This would create a molecule with two strategically placed alkyne moieties, which could be used as a building block for more complex macrocycles or polymers.

Investigation of Catalytic Systems Facilitating Reactions with the Compound

The development of novel catalytic systems that can selectively activate and transform the functional groups of this compound is a crucial area for future research. The presence of both a C-Br bond and an isocyanate group offers opportunities for investigating orthogonal catalytic transformations.

Research should be directed towards developing catalysts that can selectively activate the C-Br bond in the presence of the reactive isocyanate group. This would allow for cross-coupling reactions to be performed without the need for protecting the isocyanate. Nickel- and palladium-based catalysts, which are known to be effective in the activation of C-F and C-Br bonds, could be investigated for this purpose. researchgate.net The development of ligands that can modulate the reactivity of the metal center to favor C-Br activation over interaction with the isocyanate will be a key challenge.

Conversely, catalytic systems that can modulate the reactivity of the isocyanate group are also of great interest. Lewis acids are known to coordinate to the oxygen or nitrogen atoms of isocyanates, thereby increasing their electrophilicity and accelerating their reactions with weak nucleophiles. Future studies could explore the use of chiral Lewis acids to catalyze the enantioselective addition of nucleophiles to the isocyanate, leading to the synthesis of enantioenriched ureas and urethanes.

Furthermore, the potential for cooperative catalysis, where two different catalysts simultaneously activate the C-Br bond and the isocyanate group, should be explored. This could enable the development of novel one-pot, multi-component reactions for the rapid construction of complex molecular architectures.

Catalytic Approach Target Transformation Potential Catalysts
Selective C-Br Activation Cross-coupling reactions (e.g., Suzuki, Heck)Nickel or Palladium complexes with tailored ligands
Isocyanate Activation Nucleophilic additionsLewis acids (e.g., chiral Lewis acids for asymmetric synthesis)
Cooperative Catalysis Multi-component reactionsCombination of transition metal and Lewis acid catalysts

Development of Supramolecular Assemblies and Functional Materials Utilizing the Isocyanate Linkage

The ability of the isocyanate group to react and form stable linkages, particularly urethanes and ureas which are strong hydrogen bond donors and acceptors, makes this compound an excellent candidate for the construction of supramolecular assemblies and functional materials.

Future research should focus on the synthesis of derivatives that can undergo self-assembly into well-defined nanostructures. For example, by reacting the isocyanate with a long-chain alcohol, an amphiphilic molecule could be created that self-assembles into micelles or vesicles in aqueous media. The bromo-substituted aromatic core would provide a rigid and potentially functionalizable component of these assemblies.

The formation of hydrogen-bonded polymers is another exciting possibility. By synthesizing a diol derivative via a cross-coupling reaction at the bromo position and subsequently reacting it with a diisocyanate, a polyurethane could be formed. The steric hindrance from the isopropyl group and the substitution pattern on the aromatic ring would influence the polymer chain packing and the resulting material properties.

Furthermore, the isocyanate group can be used to graft the molecule onto surfaces or into the structure of existing polymers to modify their properties. For instance, reacting this compound with the surface hydroxyl groups of silica (B1680970) nanoparticles would result in functionalized nanoparticles with a brominated aromatic surface, which could then be further modified via cross-coupling reactions.

In-depth Computational Studies to Guide Experimental Design and Predict Novel Reactivity

To complement and guide experimental efforts, in-depth computational studies on this compound and its derivatives are essential. Density Functional Theory (DFT) and other quantum chemistry methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules. rsc.orgnih.gov

Future computational work should focus on several key areas. Firstly, a thorough conformational analysis of the parent molecule and its derivatives should be performed to understand the influence of the bulky isopropyl group on the orientation of the isocyanate and bromo substituents. This will be crucial for predicting the stereochemical outcome of reactions.

Secondly, the reaction mechanisms of various transformations, such as nucleophilic addition to the isocyanate and catalytic cross-coupling at the C-Br bond, should be investigated. Transition state theory can be used to calculate activation barriers and reaction rates, providing a theoretical basis for optimizing reaction conditions. nih.gov Computational studies can also help in the rational design of catalysts by predicting their binding affinities and activation energies.

Finally, computational methods can be used to predict the properties of novel materials derived from this compound. For example, the electronic properties of polymers and the self-assembly behavior of amphiphilic derivatives can be simulated, providing valuable information to guide their synthesis and characterization. The activation strain model is another powerful tool that can be used to understand the reactivity of these aromatic systems. rsc.org

Computational Method Research Objective Expected Insights
Density Functional Theory (DFT) Conformational analysis and electronic structure calculation.Understanding of steric and electronic effects on reactivity.
Transition State Theory Investigation of reaction mechanisms and calculation of rate constants.Optimization of reaction conditions and catalyst design.
Molecular Dynamics (MD) Simulations Prediction of self-assembly behavior and material properties.Guidance for the design of functional materials.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-Bromo-2-(2-isocyanatopropyl)benzene?

  • Methodological Answer : Synthesis typically involves alkylation or substitution reactions. For instance, brominated benzene derivatives can react with isocyanatopropyl precursors under anhydrous conditions. The isocyanate group requires protection during synthesis to avoid side reactions. Catalytic systems like palladium or copper may optimize coupling efficiency. Post-synthesis purification often involves column chromatography or distillation under reduced pressure to isolate the compound .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns (e.g., aromatic protons and isocyanatopropyl chain).
  • IR Spectroscopy : Detect the isocyanate group (~2270 cm1^{-1}) and C-Br stretching (~600 cm1^{-1}).
  • Mass Spectrometry (GC-MS/LC-MS) : Validate molecular weight (240.1 g/mol) and fragmentation patterns.
  • Elemental Analysis : Confirm C, H, N, and Br content .

Q. What storage conditions are critical for maintaining stability?

  • Methodological Answer : Store at 4°C in airtight, moisture-free containers under inert gas (e.g., N2_2). Avoid prolonged exposure to light or humidity, as the isocyanate group is prone to hydrolysis. Thermal stability should be monitored via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Researchers should optimize catalyst systems (e.g., Pd(PPh3_3)4_4 with SPhos ligand) and base conditions (e.g., K2_2CO3_3) for aryl-bromine activation. Competing reactivity from the isocyanate group necessitates temporary protection (e.g., using trimethylsilyl groups) during coupling steps .

Q. What strategies resolve contradictions in reported reaction yields for isocyanate-containing intermediates?

  • Methodological Answer :

  • Kinetic Studies : Use in situ IR or Raman spectroscopy to monitor isocyanate consumption.
  • Protection-Deprotection : Employ temporary protecting groups (e.g., tert-butoxycarbonyl) to stabilize the isocyanate during synthesis.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction homogeneity .

Q. How can this compound be applied in polymer synthesis?

  • Methodological Answer : The isocyanate group reacts with diols or diamines to form polyurethanes or polyureas. For example:

  • Step 1 : React with polyethylene glycol (PEG) diol at 60–80°C to form a prepolymer.
  • Step 2 : Chain-extend with aliphatic diamines (e.g., hexamethylenediamine) to achieve high molecular weight polymers.
  • Characterization : Gel permeation chromatography (GPC) for molecular weight distribution and FTIR for crosslinking efficiency .

Q. What analytical techniques differentiate positional isomers (e.g., para vs. ortho substitution)?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures to confirm substitution patterns.
  • NOESY NMR : Detect spatial proximity of protons in ortho-substituted derivatives.
  • HPLC with Chiral Columns : Separate enantiomers if asymmetric synthesis is involved .

Key Research Considerations

  • Safety : Handle with PPE due to toxicity (harmful if inhaled or absorbed; see SDS in ).
  • Contradictions : Variability in reaction yields may stem from competing isocyanate reactivity; systematic optimization is critical .
  • Innovative Applications : Explore its use in click chemistry (e.g., thiol-ene reactions) or bioactive molecule synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.